molecular formula C12H11BrS B8091286 2-(5-Bromo-2-methylbenzyl)thiophene

2-(5-Bromo-2-methylbenzyl)thiophene

Cat. No.: B8091286
M. Wt: 267.19 g/mol
InChI Key: JXPVRPLWSXFEBH-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methylbenzyl)thiophene is a chemical compound characterized by a thiophene ring substituted with a 5-bromo-2-methylbenzyl group. Thiophenes are sulfur-containing heterocyclic compounds known for their stability and aromaticity, making them valuable in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Alkylation: One common synthetic route involves the Friedel-Crafts alkylation reaction, where 2-methyl-5-bromobenzoic acid reacts with thiophene in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

  • Reduction Reaction: The resulting ketone intermediate can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield this compound.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The use of more efficient catalysts and greener solvents is also explored to minimize environmental impact.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the thiophene ring to sulfoxides or sulfones.

  • Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming 2-(5-methylbenzyl)thiophene.

  • Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

  • Substitution: Strong acids or bases are used to facilitate electrophilic or nucleophilic substitution reactions.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Hydrogenated Derivatives: Resulting from reduction reactions.

  • Substituted Thiophenes: Resulting from electrophilic substitution reactions.

Scientific Research Applications

2-(5-Bromo-2-methylbenzyl)thiophene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It is used in the study of biological systems and as a probe in biochemical assays.

  • Industry: It is used in the manufacture of materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism by which 2-(5-bromo-2-methylbenzyl)thiophene exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

  • 2-(4-Methylbenzyl)thiophene: Similar structure but lacks the bromine atom.

  • 2-(5-Chloro-2-methylbenzyl)thiophene: Similar structure but with a chlorine atom instead of bromine.

Uniqueness:

  • The presence of the bromine atom in 2-(5-bromo-2-methylbenzyl)thiophene makes it more reactive in certain chemical reactions compared to its chloro or methyl counterparts.

This compound's unique properties and versatility make it a valuable asset in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential in drug discovery highlight its importance in modern chemistry.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

2-[(5-bromo-2-methylphenyl)methyl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrS/c1-9-4-5-11(13)7-10(9)8-12-3-2-6-14-12/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPVRPLWSXFEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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